molecular formula C7H2ClF2N B2792313 2-Chloro-3,5-difluorobenzonitrile CAS No. 1261472-31-4

2-Chloro-3,5-difluorobenzonitrile

Cat. No.: B2792313
CAS No.: 1261472-31-4
M. Wt: 173.55
InChI Key: RTWUBSCJNAEEQP-UHFFFAOYSA-N
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Description

Significance and Context within Halogenated Benzonitrile (B105546) Chemistry

Halogenated benzonitriles are a class of compounds of significant interest in organic synthesis, serving as crucial intermediates for the production of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net The introduction of halogen atoms, particularly fluorine, into the benzonitrile framework can profoundly alter a molecule's physicochemical properties. chinesechemsoc.org Fluorine's high electronegativity and small size can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, which are critical attributes in drug design.

The nitrile group itself is a versatile functional handle. It can be converted into other functional groups such as amines, carboxylic acids, or amides, and can also act as a directing group in transition-metal-catalyzed reactions. researchgate.netorganic-chemistry.org For instance, the cyano group can direct palladium-catalyzed C-H bond halogenation to the ortho position, a powerful strategy for creating complex, polyfunctional molecules. organic-chemistry.orgacs.org Therefore, a molecule like 2-Chloro-3,5-difluorobenzonitrile, possessing multiple halogen substituents and a reactive nitrile group, represents a highly functionalized and synthetically valuable scaffold. Its isomers, such as 4-chloro-3,5-difluorobenzonitrile (B168964), are known precursors for tetrahalogenated benzoic acid derivatives, which are valuable intermediates in the synthesis of medicines like antibacterials. researchgate.netresearchgate.net

Historical Perspective on the Synthesis and Reactivity of Fluorinated Benzonitriles

The synthesis of halogenated aromatic compounds has evolved considerably over the decades. Traditional methods often relied on electrophilic aromatic substitution (SEAr) and the Sandmeyer reaction, which involves the diazotization of anilines. acs.org While effective, these methods can sometimes lack regioselectivity and require harsh conditions.

The preparation of fluorinated benzonitriles specifically has been advanced by the development of chlorine-fluorine exchange (Halex) reactions. google.comgoogle.com This process typically involves reacting a chlorinated benzonitrile precursor with an alkali metal fluoride (B91410), such as potassium fluoride, at elevated temperatures. google.com Historically, these reactions required very high temperatures (200°C to over 300°C). google.com A significant advancement was the introduction of phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts and polyethylene (B3416737) glycol ethers. google.comgoogle.com These catalysts facilitate the transfer of the fluoride ion into the organic phase, allowing the reaction to proceed under much milder conditions (e.g., 80°C to 220°C), making the synthesis more efficient and industrially viable. google.com

In parallel, modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H functionalization as a more direct and atom-economical approach to halogenation. organic-chemistry.orgresearchgate.net Palladium-catalyzed reactions, in particular, have been developed for the ortho-selective halogenation of benzonitriles, using the nitrile group as an internal directing group. organic-chemistry.orgacs.org This methodology provides a powerful tool for the precise installation of halogen atoms, avoiding the multi-step sequences often required in classical syntheses. The reactivity of the carbon-nitrile (C-CN) bond itself has also been a subject of extensive research, with studies on its activation and cleavage by transition metal complexes dating back over four decades. utrgv.edu

Current Research Frontiers Involving this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its primary role in current research is almost certainly as a specialized chemical intermediate. Based on the well-documented applications of its isomers, it serves as a precursor for the synthesis of more complex, highly functionalized molecules.

The research frontiers for this class of compounds are centered on their application as building blocks in medicinal and materials chemistry. For example, its isomer 4-chloro-3,5-difluorobenzonitrile is a key starting material for the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a precursor for biologically active compounds. researchgate.netresearchgate.net Another isomer, 2-chloro-5,6-difluorobenzonitrile, is used to prepare 2,3,6-trifluorobenzoic acid, which is an intermediate for quinolonecarboxylic acid anti-infective agents. google.com

It is highly probable that this compound is utilized in similar synthetic pathways. The distinct substitution pattern of this isomer would lead to unique downstream products that are otherwise difficult to access. Current research would likely involve its use in:

Nucleophilic Aromatic Substitution: The chlorine and fluorine atoms are susceptible to displacement by various nucleophiles, allowing for the introduction of new functional groups. The relative reactivity of the C-Cl versus C-F bonds offers potential for selective functionalization.

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Nitrile Group Transformations: The conversion of the nitrile group into an amine, tetrazole, or carboxylic acid provides a route to different classes of compounds with potential applications in pharmacology.

The development of novel, efficient synthetic routes to this compound itself and its subsequent elaboration into complex target molecules remains an active area of interest for synthetic chemists.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
4-Chloro-3,5-difluorobenzonitrile
2,4-dichloro-3,5-difluorobenzoic acid
2-chloro-3,6-difluorobenzonitrile
4-chloro-2,5-difluorobenzonitrile
2-chloro-5,6-difluorobenzonitrile
2,3,6-trifluorobenzoic acid
Potassium fluoride
Quaternary ammonium salts
Quaternary phosphonium salts
Polyethylene glycol ethers

Properties

IUPAC Name

2-chloro-3,5-difluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWUBSCJNAEEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 Chloro 3,5 Difluorobenzonitrile

Established Synthetic Routes to 2-Chloro-3,5-difluorobenzonitrile and its Precursors

The synthesis of this compound can be achieved through several strategic pathways, including halogen exchange reactions, directed aromatic substitution, and the introduction of the nitrile functional group onto a pre-functionalized aromatic ring.

Routes via Halogen Exchange Reactions (e.g., Halex processes)

Halogen exchange (Halex) reactions are a cornerstone in the synthesis of fluoroaromatic compounds. researchgate.net This process involves the nucleophilic substitution of a chlorine or bromine atom on an aromatic ring with fluoride (B91410), typically using an alkali metal fluoride like potassium fluoride (KF). researchgate.netwikipedia.org The reaction is generally conducted at elevated temperatures (150-250 °C) in a polar aprotic solvent such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane (B150427). wikipedia.org

For the synthesis of fluorinated benzonitriles, the Halex process is particularly effective when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org A common industrial application is the conversion of activated chlorobenzonitriles to their corresponding fluorobenzonitriles. google.com For instance, 2,6-dichlorobenzonitrile (B3417380) can be converted to 2,6-difluorobenzonitrile (B137791) via this method. wikipedia.org

While a direct synthesis of this compound from a specific precursor via a single Halex step is not extensively documented, the methodology is applied to structurally similar compounds. A key example is the synthesis of 2-chloro-4,5-difluorobenzonitrile (B139941) from 2,4-dichloro-5-fluorobenzonitrile (B139205) through selective fluorination with an alkali metal fluoride. google.com This suggests a plausible synthetic route to this compound could involve the selective fluorination of a precursor like 2,3,5-trichlorobenzonitrile. The reaction's success hinges on the precise control of conditions to substitute only one specific chlorine atom.

Table 1: General Parameters for Halex Reactions

Parameter Typical Conditions Source(s)
Fluorinating Agent Potassium Fluoride (KF), Cesium Fluoride (CsF) wikipedia.org, audreyli.com
Solvent Dimethylsulfoxide (DMSO), Sulfolane, DMF wikipedia.org
Temperature 150 - 250 °C wikipedia.org
Catalyst Phase Transfer Catalysts (e.g., phosphonium (B103445) salts) researchgate.net
Precursor Type Electron-deficient aryl chlorides (e.g., nitro- or cyano-substituted) wikipedia.org, google.com

Approaches Involving Directed Aromatic Substitution

Directed aromatic substitution relies on the influence of existing substituents on an aromatic ring to guide the position of an incoming chemical group. These reactions can be either electrophilic or nucleophilic.

In Electrophilic Aromatic Substitution , an electrophile attacks the electron-rich benzene (B151609) ring. msu.edu For the synthesis of this compound, a potential route is the direct chlorination of 3,5-difluorobenzonitrile (B1349092). The electron-withdrawing nitrile group is a meta-director, while the fluorine atoms are ortho-, para-directors. The combined directing effects would guide the incoming electrophilic chlorine to the C2 position, which is ortho to one fluorine and meta to the nitrile group.

In Nucleophilic Aromatic Substitution (SNAr) , a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group (typically a halide). masterorganicchemistry.comlibretexts.org The ring must be activated by potent electron-withdrawing groups, such as nitro or cyano groups, positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The synthesis of this compound could be envisioned starting from a precursor like 2,3,5-trichlorobenzonitrile, where a nucleophile would selectively displace one of the chlorine atoms. However, achieving high regioselectivity in such reactions can be challenging without strong activating groups in the correct positions.

Nitrile Group Introduction Strategies (e.g., Ammoxidation, Cyanation)

Methods for introducing a nitrile (-CN) group are critical for synthesizing benzonitriles when appropriately substituted precursors are more accessible.

Ammoxidation is a gas-phase reaction that converts an aromatic methyl group into a nitrile group using ammonia (B1221849) and air (oxygen) at high temperatures (350-550 °C) over a metal oxide catalyst. googleapis.comgoogle.com This process is used industrially to produce various benzonitriles from their corresponding toluenes. google.comresearchgate.net Therefore, a viable synthetic pathway to this compound is the ammoxidation of 2-chloro-3,5-difluorotoluene.

Cyanation reactions introduce the nitrile group by substituting another functional group, commonly a halide or a diazonium salt.

Sandmeyer Reaction: This classic method involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. The synthesis could start with 2-chloro-3,5-difluoroaniline, which would be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent reaction with CuCN would yield the target this compound.

Nucleophilic Cyanation: This involves the displacement of a halide (typically bromide or iodide) with a cyanide salt, such as KCN or NaCN. This reaction often requires a catalyst (e.g., palladium or nickel complexes) and is a powerful tool in modern organic synthesis for forming C-CN bonds. snnu.edu.cnorganic-chemistry.org A potential precursor for this route would be 1-bromo-2-chloro-3,5-difluorobenzene.

Functional Group Transformations and Derivatization from this compound

The nitrile and aromatic halide functionalities of this compound allow for a range of subsequent chemical transformations, making it a valuable building block for more complex molecules.

Hydrolysis Reactions of the Nitrile Group to Carboxylic Acids

The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, typically with heating. This is a fundamental transformation in organic synthesis. For structurally related compounds like 2-chloro-4,5-difluorobenzonitrile, hydrolysis has been effectively carried out by heating with 75% sulfuric acid at 135 °C, yielding the corresponding 2-chloro-4,5-difluorobenzoic acid with high efficiency. google.com

In another example, the hydrolysis of 4-chloro-3,5-difluorobenzonitrile (B168964) was achieved simultaneously with nitration in a one-pot reaction using a mixture of concentrated sulfuric and nitric acids. researchgate.net This demonstrates that the nitrile group on a polychlorofluorinated ring is susceptible to hydrolysis under strong acidic conditions.

Table 2: Conditions for Nitrile Hydrolysis

Starting Material Reagents Conditions Product Source(s)
2-chloro-4,5-difluorobenzonitrile 75% H₂SO₄ 135 °C, 150 min 2-chloro-4,5-difluorobenzoic acid google.com
4-chloro-3,5-difluorobenzonitrile Conc. H₂SO₄ / Conc. HNO₃ 102 °C, 6 h 4-chloro-3,5-difluoro-2-nitrobenzoic acid researchgate.net

Reduction Reactions

The term "reduction" can apply to the nitrile group itself or to other functional groups introduced onto the aromatic ring.

Nitration and Subsequent Reduction: A common synthetic sequence involves the nitration of the aromatic ring followed by the reduction of the newly introduced nitro group (-NO₂) to an amine (-NH₂). This strategy is used to introduce an amino group at a specific position. For example, 4-chloro-3,5-difluorobenzonitrile can be nitrated to form 4-chloro-3,5-difluoro-2-nitrobenzoic acid (with concurrent hydrolysis of the nitrile). researchgate.net The nitro group of this intermediate is then selectively reduced to an amino group using catalytic hydrogenation (H₂ gas over a palladium on carbon, Pd/C, catalyst), yielding 2-amino-4-chloro-3,5-difluorobenzoic acid in excellent yield. researchgate.netresearchgate.net This two-step process effectively achieves a directed amination of the aromatic ring.

Reduction of the Nitrile Group: The nitrile group itself can be reduced to a primary amine (-CH₂NH₂). This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. googleapis.com For instance, 2,6-difluorobenzonitrile can be reduced to 2,6-difluorobenzylamine (B1295058) using Raney Nickel as a catalyst under hydrogen pressure. googleapis.com Applying similar conditions to this compound would be expected to produce (2-Chloro-3,5-difluorophenyl)methanamine.

Diazotization and Chlorination/Fluorination Sequences

The synthesis of halogenated benzonitriles, including related isomers of this compound, can be effectively achieved through diazotization followed by a halogenation reaction, such as the Sandmeyer reaction. This multi-step sequence typically begins with a substituted aniline (B41778) precursor.

For instance, a general pathway involves the diazotization of a difluoroaniline derivative using sodium nitrite in the presence of a strong acid like hydrochloric acid (HCl) to form a diazonium salt. This intermediate is then subjected to a copper(I)-catalyzed reaction. The use of copper(I) chloride (CuCl) facilitates the introduction of a chlorine atom onto the aromatic ring, displacing the diazonium group. This method is particularly valuable for the regioselective introduction of chlorine.

While direct synthesis of this compound via this method depends on the availability of 2-amino-3,5-difluorobenzonitrile, related synthetic strategies have been documented for similar compounds. For example, 2,4-dichloro-3,5-difluorobenzoic acid has been synthesized from 4-chloro-3,5-difluorobenzonitrile through a sequence involving nitration, selective reduction of the nitro group to an amine, followed by diazotization and chlorination. researchgate.netresearchgate.net This underscores the utility of diazotization as a key step for introducing chloro-substituents in the synthesis of complex fluorinated aromatic compounds. researchgate.netresearchgate.net

A similar strategy is noted in the preparation of 3-chloro-4,5-difluorobenzotrifluoride, which involves the diazotization of 2,6-dichloro-4-trifluoromethylaniline. epo.org These examples collectively demonstrate that diazotization reactions are a cornerstone for the synthesis of various chloro-fluoro substituted benzene derivatives.

Formation of Heterocyclic Compounds from this compound

The presence of both a nitrile group and an activated chloro-substituent makes this compound a valuable precursor for the synthesis of various heterocyclic systems. The nitrile group can participate in cyclization reactions, while the chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr).

A prominent application for related fluorobenzonitriles is the synthesis of quinazolines. For example, 2-fluorobenzonitriles react with guanidine (B92328) carbonate to produce 2,4-diaminoquinazolines in excellent yields. researchgate.net This reaction pathway highlights the potential for the nitrile group in this compound to react with dinucleophiles to form fused heterocyclic rings. The chlorine and fluorine atoms would act as modifying groups on the resulting quinazoline (B50416) core.

Furthermore, 2-chloro-3-formylquinolines, which can be derived from substituted acetanilides, serve as versatile starting materials for a wide array of heterocyclic annulations. nih.govresearchgate.net Although not a direct reaction of this compound, this demonstrates how chloro-substituted aromatic carbonyl precursors are used to build complex fused systems like pyrazolines, oxazoles, and pyrimidines. researchgate.net For instance, heating 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407) can lead to the formation of a fused pyrrolo[3,4-b]quinolinone system. nih.gov This suggests that if the nitrile group of this compound were converted to an aldehyde, similar cyclizations would be possible.

Catalytic Approaches in the Synthesis and Transformation of this compound

Catalysis plays a crucial role in both the synthesis and functionalization of this compound, offering efficient and selective routes for bond formation.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-Cl bond in this compound is a suitable handle for such transformations. libretexts.org These reactions typically involve the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine. mdpi.com

Stille Coupling: Reaction with an organotin compound. libretexts.orgnih.gov

Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne, often co-catalyzed by copper. libretexts.org

Heck Reaction: Coupling with an alkene. libretexts.org

Hiyama Coupling: Reaction with an organosilane, which has been shown to be effective for C2-aryl pyrimidine (B1678525) synthesis from 2-chloro pyrimidines. researchgate.net

The versatility of palladium catalysis allows for the introduction of a wide range of functional groups, making it a key strategy in the synthesis of complex molecules derived from chloro-difluoro benzonitrile (B105546) precursors. mdpi.com

Reaction TypeCoupling PartnerBond FormedTypical Catalyst System
Suzuki CouplingAryl/Vinyl Boronic Acid or EsterC-CPd(PPh₃)₄, Pd(OAc)₂ + Ligand
Buchwald-Hartwig AminationPrimary/Secondary AmineC-NPd₂(dba)₃ + Ligand (e.g., BINAP)
Stille CouplingOrganostannane (R-SnBu₃)C-CPd(PPh₃)₄
Sonogashira CouplingTerminal AlkyneC-C (sp²-sp)PdCl₂(PPh₃)₂ + CuI
Heck ReactionAlkeneC-CPd(OAc)₂ + P(o-tolyl)₃

Phase Transfer Catalysis in Halogen Exchange

Phase Transfer Catalysis (PTC) is an effective technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. mdpi.com In the synthesis of fluorinated aromatic compounds, PTC is particularly useful for halogen exchange (Halex) reactions, where a chlorine atom is substituted by a fluorine atom.

A documented method for preparing a related isomer, 3-chloro-4,5-difluorobenzonitrile, involves the reaction of 3,5-dichloro-4-fluorobenzonitrile (B20162) with an alkali metal fluoride like potassium fluoride (KF). epo.org This nucleophilic aromatic substitution can be significantly enhanced by the presence of a phase transfer catalyst. epo.org The PTC, typically a quaternary ammonium (B1175870) or phosphonium salt (e.g., tetraphenylphosphonium (B101447) chloride), transports the fluoride anion from the solid or aqueous phase into the organic phase where the substrate is dissolved. epo.orgmdpi.com This increases the effective concentration and reactivity of the nucleophile, often allowing the reaction to proceed under milder conditions and with improved efficiency. The use of PTC is a key strategy for industrial-scale production that requires enhanced reactivity of fluoride ions in nonpolar media.

Metal-Mediated Coupling Reactions

Beyond palladium, other transition metals are instrumental in mediating coupling reactions involving aryl halides. These methods expand the toolkit for modifying this compound.

Copper-Catalyzed Reactions: Copper catalysts are well-known for promoting C-N, C-O, and C-S bond formation. For example, an efficient copper-catalyzed method for synthesizing 2-hydroxybenzamides from 2-chlorobenzamide (B146235) substrates has been developed using a copper iodide/1,10-phenanthroline system. researchgate.net This suggests the potential for converting this compound into its corresponding amide and then to a hydroxy derivative via a copper-mediated process. The Rosenmund-von Braun reaction, which uses copper(I) cyanide to convert an aryl halide to a nitrile, is another classic copper-mediated transformation.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been developed for chelation-assisted C-H activation and alkylation of substrates like 2-pyridones. researchgate.net While this is a C-H functionalization, it points to the broader capabilities of transition metals to activate different bonds within a molecule.

General Transition-Metal Catalysis: The field of transition-metal-catalyzed cross-coupling is vast and includes metals like nickel, iron, and cobalt. eie.gr These reactions provide alternative pathways for forming C-C and C-heteroatom bonds. nih.gov Oxidative coupling, where two nucleophilic partners are coupled, is another important class of reactions often mediated by transition metals. rsc.org The C-Cl bond in this compound makes it a suitable electrophilic partner for a variety of metal-mediated transformations.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and the formation of byproducts. Key parameters that are typically adjusted include temperature, solvent, catalyst system, and reaction time.

The table below outlines common parameters and their potential impact on the synthesis of this compound.

ParameterVariablesImpact on Reaction
TemperatureLow to high (e.g., 0°C to 250°C)Affects reaction rate and selectivity. Higher temperatures can increase rate but may lead to side products or decomposition.
SolventAprotic polar (e.g., DMF, Sulfolane), Nonpolar (e.g., Toluene)Influences solubility of reactants and catalyst, and can affect reaction mechanism and rate. Sulfolane is common in Halex reactions. epo.org
CatalystType (e.g., Pd, Cu, PTC), Ligand, Loading (mol%)Determines reaction pathway and efficiency. Ligand choice is critical in Pd-coupling. Low catalyst loading is economically favorable.
Reactant RatioStoichiometric vs. excessUsing an excess of one reactant can drive the reaction to completion but may complicate purification.
Reaction TimeMinutes to hoursNeeds to be sufficient for complete conversion without allowing for significant byproduct formation. Often monitored by TLC or GC/LC-MS.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for minimizing environmental impact and enhancing process efficiency. While specific green synthesis routes for this exact molecule are not extensively detailed in publicly available research, the principles can be inferred from methodologies used for structurally similar halogenated aromatic nitriles. Key strategies focus on catalysis, atom economy, and the use of environmentally benign reagents and solvents.

One of the core tenets of green chemistry is the use of catalytic reactions over stoichiometric ones. In the synthesis of related fluorinated and chlorinated aromatic compounds, catalytic hydrogenation is a frequently cited green method. For instance, the reduction of a nitro group, a common precursor step in aromatic synthesis, can be achieved with high efficiency (e.g., 95.6% yield) using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. researchgate.net This method is considered environmentally friendly as it avoids the use of stoichiometric metal reductants that generate large amounts of waste. researchgate.net Similarly, catalytic reduction using hydrogen gas with a palladium or platinum catalyst is employed for dehalogenation, converting chloro-fluorobenzonitriles into difluorobenzonitriles. googleapis.com

Another significant green approach involves improving the efficiency of halogen exchange (Halex) reactions, a common method for introducing fluorine atoms onto an aromatic ring. Traditional fluorination often requires harsh conditions and hazardous reagents. Modern approaches utilize phase-transfer catalysts (PTCs) such as tetraphenylphosphonium bromide or novel ammonium salts to facilitate the reaction. google.comgoogle.com The use of PTCs allows for:

Milder Reaction Conditions : Reactions can be conducted at lower temperatures (e.g., 180-210°C instead of >220°C), reducing energy consumption and the formation of undesirable byproducts like tars and polymers. google.comgoogle.com

Use of Safer Reagents : It enables the use of safer and more economical fluorinating agents like potassium fluoride (KF) instead of more aggressive and expensive options like cesium fluoride (CsF). google.comgoogle.com

Improved Selectivity and Yield : PTCs can significantly enhance reaction selectivity and yield, leading to a more efficient process with less waste. google.com

The choice of solvent is another critical factor in green synthesis. While many fluorination reactions employ high-boiling polar aprotic solvents like sulfolane or dimethyl sulfoxide (B87167) (DMSO) google.com, research into greener alternatives is ongoing. The ideal green solvent would be non-toxic, readily available, and recyclable. Some processes utilize toluene (B28343) as a solvent for water removal before the main reaction, which can then be recovered and reused. google.com The ability to recycle solvents and catalysts is a key advantage, reducing both production costs and the volume of chemical waste generated. google.comgoogle.com

Finally, process optimization, such as implementing continuous-flow systems, represents a frontier in the green synthesis of pharmaceuticals and their intermediates. mdpi.com These systems can offer better control over reaction parameters, reduce reaction times, and minimize waste compared to traditional batch processing. mdpi.com While not specifically documented for this compound, the adoption of such technologies is a promising avenue for greener production.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3,5 Difluorobenzonitrile and Its Analogs

Vibrational Spectroscopy Applications

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within 2-Chloro-3,5-difluorobenzonitrile by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The most diagnostic feature in the FT-IR spectrum of a benzonitrile (B105546) derivative is the C≡N stretching vibration, which presents as a sharp, intense band. For benzonitriles, this peak typically appears in the 2210-2270 cm⁻¹ region. scialert.net The electron-withdrawing nature of the chlorine and fluorine substituents on the aromatic ring is expected to influence the electronic environment and, consequently, the vibrational frequency of the nitrile group.

In addition to the nitrile stretch, the spectrum is characterized by vibrations associated with the substituted benzene (B151609) ring. The C-F stretching vibrations of aryl fluorides typically appear as strong bands in the 1100-1400 cm⁻¹ range. The C-Cl stretch is found at lower frequencies, generally between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring occur in the 1400-1600 cm⁻¹ region.

Computational studies on analogs like 3,5-difluorobenzonitrile (B1349092) and 3,5-dichlorobenzonitrile (B1202942) have been used to assign these vibrational modes with high accuracy. ijcce.ac.irnih.govnih.gov For 3,5-difluorobenzonitrile, the C≡N stretch is observed experimentally around 2240 cm⁻¹, which is consistent with theoretical calculations. nih.gov

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
C-H Stretching> 3000Aromatic Ring
C≡N Stretching2210 - 2270Nitrile
C=C Stretching1400 - 1600Aromatic Ring
C-F Stretching1100 - 1400Aryl Fluoride (B91410)
C-Cl Stretching600 - 800Aryl Chloride

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. The C≡N stretch is also Raman active and typically appears in the same 2200-2260 cm⁻¹ region as in the IR spectrum.

For centrosymmetric or highly symmetric molecules, certain vibrations may be active only in Raman or only in IR (mutual exclusion principle). Although this compound lacks such high symmetry, the relative intensities of peaks can differ significantly between the two techniques. For instance, the symmetric breathing mode of the benzene ring often gives a strong, sharp signal in the Raman spectrum, which can be a valuable diagnostic tool. Studies on related molecules like 3,5-difluorobenzonitrile show that Raman spectra are crucial for a complete vibrational assignment. ijcce.ac.irnih.gov Analysis of the Raman spectrum helps confirm the molecular structure by corroborating the presence of key functional groups and providing data on the skeletal vibrations of the aromatic ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei.

The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals, as there are only two protons on the aromatic ring (at positions 4 and 6). However, the splitting patterns of these signals provide a wealth of structural information.

The electron-withdrawing halogen and nitrile substituents deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm value) compared to benzene (7.27 ppm). ucl.ac.uk The proton at position 6 (H-6) is ortho to both a chlorine and a fluorine atom, while the proton at position 4 (H-4) is ortho to two fluorine atoms. This difference in electronic environment will result in distinct chemical shifts for H-4 and H-6.

Furthermore, the protons will exhibit spin-spin coupling. They will couple to each other (typically a meta-coupling, ³JHH, of 2-3 Hz) and to the nearby fluorine nuclei. The coupling between protons and fluorine atoms (JHF) can be significant and occurs over several bonds. H-4 will be coupled to the fluorine at C-3 (³JHF) and the fluorine at C-5 (³JHF). H-6 will be coupled to the fluorine at C-5 (³JHF). These overlapping couplings would likely result in complex multiplets, specifically a doublet of doublets of doublets for each proton, assuming the coupling constants are sufficiently different.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Interactions
H-4Downfield ( > 7.3 ppm)ddd (doublet of doublet of doublets)H-6, F-3, F-5
H-6Downfield ( > 7.3 ppm)ddd (doublet of doublet of doublets)H-4, F-5

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct signals are expected, one for each carbon atom in its unique electronic environment. The chemical shifts are influenced by the attached atoms and their electronegativity.

The carbon of the nitrile group (C≡N) typically appears in the range of 110-125 ppm. The carbon attached to the nitrile group (C-1) will also have a characteristic shift. The carbons directly bonded to the highly electronegative fluorine atoms (C-3 and C-5) will show large downfield shifts and will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically very large (240-260 Hz). The carbon bonded to chlorine (C-2) will also be shifted downfield. The two carbons bearing hydrogen atoms (C-4 and C-6) and the halogenated carbons will also exhibit smaller couplings to the fluorine atoms over two or three bonds (²JCF, ³JCF). Data from analogs like 2-chloro-6-fluorobenzonitrile (B1630290) and 2,6-difluorobenzonitrile (B137791) are used to predict these shifts and couplings. chemicalbook.comspectrabase.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Key Feature
C1~105-115Attached to CN
C2~135-145Attached to Cl
C3~160-165Attached to F (large ¹JCF)
C4~115-125Attached to H
C5~160-165Attached to F (large ¹JCF)
C6~120-130Attached to H
CN~110-120Nitrile Carbon

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, which often results in highly resolved spectra. icpms.cz

In this compound, the two fluorine atoms are in chemically non-equivalent environments (F at C-3 and F at C-5), and therefore, two distinct signals are expected in the ¹⁹F NMR spectrum. The chemical shifts will be influenced by the other substituents on the ring. The fluorine at C-3 is ortho to a chlorine atom and a carbon atom, while the fluorine at C-5 is ortho to a carbon and a hydrogen atom.

Each fluorine signal will be split into a multiplet due to coupling with the aromatic protons. The F-3 signal would likely appear as a doublet of doublets, coupling to H-4. The F-5 signal would also be a doublet of doublets, coupling to H-4 and H-6. A smaller fluorine-fluorine coupling (⁴JFF) between the two meta-positioned fluorine atoms may also be observed. The use of an internal standard like hexafluorobenzene (B1203771) (C₆F₆) is common for referencing ¹⁹F NMR spectra. icpms.czacgpubs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation patterns of organic molecules. For this compound (C₇H₂ClF₂N), the calculated molecular weight is 173.55 g/mol . fishersci.nochemscene.com This technique provides essential information for confirming the identity of the synthesized compound.

In a typical mass spectrum of a related compound, 3,5-difluorobenzonitrile, the molecular ion peak (M+) is observed at m/z 139, which corresponds to its molecular weight. The fragmentation pattern shows other significant peaks at m/z 112 and 88, indicating the loss of specific fragments from the parent molecule. nih.gov While specific fragmentation data for this compound is not detailed in the provided results, the principles of fragmentation in halogenated benzonitriles would apply. The fragmentation would likely involve the loss of the chlorine atom, fluorine atoms, and the cyano group, leading to a series of characteristic daughter ions that can be used to confirm the structure.

High-resolution mass spectrometry (HRESIMS) is a powerful variant of this technique that provides highly accurate mass measurements. For instance, in the analysis of a derivative, 4-Chloro-3,5-difluoro-2-nitrobenzoic acid, HRESIMS was used to confirm its elemental composition by comparing the calculated mass ([M-H]⁻ 235.9562) with the experimentally found mass (235.9567). researchgate.netresearchgate.net This level of accuracy is crucial for distinguishing between compounds with similar nominal masses. Similarly, the molecular formula of 2-amino-4-chloro-3,5-difluorobenzoic acid was confirmed by HRESIMS, with a calculated mass of [M-H]⁻ 205.9820 and a found mass of 205.9825. researchgate.netresearchgate.net

Table 1: Mass Spectrometry Data for Related Benzonitrile Derivatives

CompoundMolecular FormulaCalculated Mass [M-H]⁻Found Mass [M-H]⁻Reference
4-Chloro-3,5-difluoro-2-nitrobenzoic acidC₇H₂ClF₂NO₄235.9562235.9567 researchgate.netresearchgate.net
2-Amino-4-chloro-3,5-difluorobenzoic acidC₇H₄ClF₂NO₂205.9820205.9825 researchgate.netresearchgate.net
2,4-Dichloro-3,5-difluorobenzoic acidC₇H₂Cl₂F₂O₂224.9322224.9327 researchgate.net

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

For the analog 3,5-difluorobenzonitrile, single-crystal X-ray diffraction studies have been conducted. nih.govresearchgate.net These studies reveal the planar structure of the benzene ring and the specific orientations of the fluorine and nitrile substituents. The Cambridge Crystallographic Data Centre (CCDC) contains detailed crystal structure data for this compound under the deposition number 193741. nih.gov

In studies of co-crystals involving polyhalogenated diaminobenzonitriles, such as 2,6-diamino-4-chloro-3,5-difluorobenzonitrile, with 18-crown-6, X-ray diffraction data reveals the formation of one-dimensional supramolecular assemblies. rsc.org These structures are primarily held together by N–H⋯O hydrogen bonds. rsc.org The study of such co-crystals provides insight into the non-covalent interactions that govern molecular recognition and crystal packing.

Furthermore, the crystal structures of intermediates in the synthesis of related compounds, like 4-amino-3,5-difluorobenzonitrile, have been determined using single-crystal X-ray diffraction. researchgate.net These analyses show a quinoid character in the phenyl ring and distortions in bond angles due to the presence of fluorine substituents. The molecules in the crystal are connected by a network of N–H⋯N, N–H⋯F, and C–H⋯F hydrogen bonds, as well as π-stacking interactions. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) is often coupled with mass spectrometry (GC-MS) for the analysis of volatile compounds. In the context of related benzonitrile derivatives, GC has been used to monitor the conversion of reactants and the purity of products. For instance, the analysis of the crude reaction product in the synthesis of 4-fluoro-3,5-dinitrobenzotrifluoride indicated over 99.0% conversion using gas chromatographic techniques. epo.org A specific GC method for analyzing vinylene carbonate, a related industrial chemical, employed a 50-meter CP-Sil 8 CB column with a nitrogen carrier gas. google.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of a wide range of organic compounds. In the synthesis of substituted {1,2,4}triazolo{1,5-a}pyrimidine compounds from dichloro-triazolopyrimidine derivatives, crude products were purified by preparative reverse-phase HPLC. google.com Similarly, for the purification of 3-chloro-2,5-difluorobenzyl amine analogs, HPLC with a C18 column and an acetonitrile/water mobile phase is a suggested method for quantification.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. In the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile (B168964), the reaction progress was monitored by TLC using a 30% ethyl acetate (B1210297) in hexane (B92381) mobile phase. researchgate.netresearchgate.net

Column Chromatography is a preparative technique used to separate and purify larger quantities of compounds. Following the synthesis of 4-chloro-3,5-difluoro-2-nitrobenzoic acid, the crude product was purified by column chromatography using 20% ethyl acetate in hexane as the eluent. researchgate.netresearchgate.net Recrystallization and chromatography are also noted as general purification methods for compounds like 2,3-difluoro-6-nitrobenzonitrile (B2356266). google.com

Computational Chemistry and Theoretical Investigations of 2 Chloro 3,5 Difluorobenzonitrile

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is a 3D visualization of the electrostatic potential plotted onto the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For 2-Chloro-3,5-difluorobenzonitrile, an MEP analysis would likely show a region of high negative potential around the nitrogen atom of the nitrile group due to its lone pair of electrons, making it a site for electrophilic interaction. The electropositive regions would likely be associated with the hydrogen atoms of the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the most probable sites for electron donation and acceptance, providing insight into its behavior in chemical reactions.

Reactivity Prediction and Mechanistic Insights from Computational Models

Computational models provide powerful tools for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. By analyzing the results from DFT, MEP, and FMO calculations, researchers can derive various reactivity descriptors.

For this compound, these descriptors would include:

Chemical Hardness and Softness: Derived from the HOMO-LUMO energies, these concepts help predict the stability and reactivity of the molecule according to the principle of maximum hardness.

Electronegativity and Electrophilicity Index: These global reactivity indices help to quantify the molecule's ability to attract electrons.

Fukui Functions: These functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks on an atom-by-atom basis.

By modeling the interaction of this compound with other reagents and calculating the energy profiles of potential reaction pathways, computational chemistry can provide detailed mechanistic insights. This can help predict the likely products of a reaction and identify transition states, which is invaluable for designing new synthetic routes.

Role of 2 Chloro 3,5 Difluorobenzonitrile As a Strategic Building Block in Organic Synthesis

Precursor for Aromatic Carboxylic Acids

One of the fundamental applications of benzonitriles in organic synthesis is their conversion to benzoic acids via hydrolysis. The nitrile group (-CN) of 2-Chloro-3,5-difluorobenzonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-Chloro-3,5-difluorobenzoic acid. This transformation is a cornerstone reaction, providing access to a class of compounds that are themselves valuable intermediates.

While direct literature on the hydrolysis of this compound is specific, the reactivity is well-documented for its isomers. For instance, 2-chloro-4,5-difluorobenzonitrile (B139941) is readily converted to 2-chloro-4,5-difluorobenzoic acid. In one documented procedure, heating the benzonitrile (B105546) isomer in 75% sulfuric acid at 135°C for 150 minutes resulted in a 94% yield of the corresponding carboxylic acid after workup. google.com

Furthermore, more complex, multi-step synthetic routes often incorporate the hydrolysis of a nitrile as a key step. A notable example is the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a precursor for biologically active compounds, which starts from 4-chloro-3,5-difluorobenzonitrile (B168964). researchgate.netresearchgate.net In this sequence, the starting nitrile undergoes simultaneous hydrolysis and nitration in a mixture of concentrated nitric and sulfuric acids. researchgate.net This demonstrates the robustness of the nitrile group to harsh reaction conditions and its utility in integrated synthesis plans where multiple transformations are desired. These examples highlight the established role of chloro-difluorobenzonitriles as reliable precursors to functionalized aromatic carboxylic acids.

Starting MaterialProductReagents & ConditionsYieldReference
2-Chloro-4,5-difluorobenzonitrile2-Chloro-4,5-difluorobenzoic acid75% H₂SO₄, 135°C, 150 min94% google.com
4-Chloro-3,5-difluorobenzonitrile4-Chloro-3,5-difluoro-2-nitrobenzoic acidConc. H₂SO₄, Conc. HNO₃High (94.9%) researchgate.net

Intermediate in the Synthesis of Benzonitrile Derivatives with Diverse Substitution Patterns

The halogen atoms on the this compound ring are not mere spectators; they are active participants in its chemistry, providing handles for further functionalization. The presence of both chlorine and fluorine allows for selective nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of a wide array of benzonitrile derivatives with different substitution patterns.

The relative reactivity of halogens in SNAr reactions can be exploited for selective transformations. Generally, fluorine is more readily displaced than chlorine by nucleophiles due to the high electronegativity of the fluorine atom which activates the ring towards attack. Conversely, the chlorine atom can be selectively replaced under different conditions, such as in Halogen Exchange (Halex) reactions.

A clear example of this is seen in the chemistry of the related isomer, 2-chloro-5,6-difluorobenzonitrile. This compound can be converted to 2,3,6-trifluorobenzonitrile (B163352) through a chlorine-fluorine exchange reaction. google.comgoogle.com This is typically achieved by heating with an alkali metal fluoride (B91410), such as potassium fluoride, in a polar aprotic solvent. google.com Similarly, processes have been developed for the selective fluorination of various chlorobenzonitriles, transforming them into valuable fluoro- and chlorofluorobenzonitrile derivatives. google.com This principle allows chemists to use this compound as a scaffold, selectively replacing the halogen atoms to introduce other functional groups like amines, alkoxides, or thiolates, thus generating a library of substituted benzonitriles for various applications.

Utility in the Construction of Advanced Organic Frameworks

Advanced materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from molecular building blocks. wikipedia.orgd-nb.infomdpi.com Their high surface area, tunable pore size, and functionalizable nature make them promising for applications in gas storage, separation, and catalysis. d-nb.infonih.gov Substituted benzonitriles are valuable linkers or monomers for the synthesis of these materials.

The nitrile groups can participate in cyclotrimerization reactions to form triazine rings, which serve as the nodes in Covalent Triazine Frameworks (CTFs), a subclass of COFs. A recent study demonstrated the synthesis of fluorine-containing CTFs using 4,4'-(piperazine-1,4-diyl)bis(3,5-difluorobenzonitrile) as a monomer. nih.gov This building block, which contains the same 3,5-difluorobenzonitrile (B1349092) core as the title compound, was synthesized and polymerized under ionothermal conditions to create a porous framework. The study found that the incorporation of fluorine atoms into the framework was beneficial for creating defects and increasing the specific surface area of the resulting material. nih.gov This highlights the potential of this compound as a precursor for synthesizing functional linkers for high-performance COFs and other porous polymers.

Application in the Synthesis of Intermediates for Agrochemicals

The search for new, effective, and environmentally safer agrochemicals is a continuous effort in the chemical industry. Fluorinated organic compounds play a significant role in this area, and halogenated benzonitriles are crucial intermediates. audreyli.com They serve as starting materials for a variety of active ingredients in herbicides, fungicides, and insecticides. echemi.comnbinno.com

For example, 2,6-difluorobenzonitrile (B137791) is a key intermediate in the production of benzoyl urea (B33335) insecticides like hexaflumuron (B1673140) and lufenuron. echemi.com Another related compound, 3,4-difluorobenzonitrile (B1296988), is a known precursor for fluorophenoxy herbicides. audreyli.com The utility of these building blocks often stems from their conversion to other key intermediates. A patent describes the use of 2-chloro-5,6-difluorobenzonitrile to produce 2,3,6-trifluorobenzoic acid, which is noted as a valuable intermediate for insecticides. google.comgoogle.com Given this established precedent, this compound is recognized as a valuable building block for the synthesis of novel agrochemical candidates, offering a unique pattern of substitution for chemists to explore.

Application in the Synthesis of Intermediates for Specialty Chemicals and Materials (e.g., Dyes, OLEDs)

The unique electronic properties conferred by the fluorine and chlorine atoms, combined with the versatile nitrile group, make this compound an attractive building block for specialty chemicals and advanced materials. Its derivatives have found applications in the synthesis of dyes and components for Organic Light-Emitting Diodes (OLEDs).

In the field of materials science, halogenated benzonitriles are used as precursors for sophisticated organic molecules. For instance, 5-Bromo-4-chloro-2-fluorobenzonitrile serves as a building block for Thermally Activated Delayed Fluorescence (TADF) dyes, which are critical for developing highly efficient OLED displays. smolecule.com The synthesis of these complex dyes relies on the selective functionalization of the halogenated benzonitrile core through reactions like palladium-catalyzed coupling. smolecule.com

Furthermore, benzonitriles with a 3,5-difluoro substitution pattern have been incorporated into photocatalysts. The compound 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (B8223859) has been employed as an effective photoredox catalyst for reactions such as hydroaminoalkylation. nih.gov This demonstrates that the 3,5-difluorobenzonitrile scaffold can be a core component of larger, functional molecules used in cutting-edge chemical transformations. These examples underscore the potential of this compound in the development of new materials for electronics and catalysis.

Contribution to the Synthesis of Precursors with Potential for Pharmaceutical Applications

Perhaps one of the most significant applications of this compound and its relatives is in medicinal chemistry, where they serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs). nordmann.global The incorporation of fluorine atoms into drug molecules can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly sought after.

Halogenated benzonitriles and the benzoic acids derived from them are key precursors for various therapeutic agents, including modern antibacterial drugs. researchgate.netgoogle.com Specifically, they are used in the synthesis of quinolone-3-carboxylic acids, which form the core of many potent antibiotics. researchgate.netresearchgate.netresearchgate.net The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from its corresponding benzonitrile is explicitly aimed at producing these types of biologically active compounds. researchgate.netresearchgate.net

The versatility is further illustrated by the synthesis of antitubercular agents. The precursor 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) is converted in two steps to an amide that is a starting material for the synthesis of BTZ043 (Macozinone), a benzothiazinone that has entered clinical trials for treating tuberculosis. nih.gov The structural motifs present in this compound make it a valuable precursor for creating libraries of compounds for drug discovery, particularly for developing new anti-infective and anticancer agents.

Mechanistic Studies and Reaction Dynamics of 2 Chloro 3,5 Difluorobenzonitrile Transformations

Exploration of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings, and 2-Chloro-3,5-difluorobenzonitrile is well-suited for such transformations. The mechanism proceeds via a two-step addition-elimination process. wikipedia.org

Mechanism:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group. The aromatic ring of this compound is rendered electrophilic by the strong electron-withdrawing effects of the cyano (-CN) group and the two fluorine atoms. This facilitates the initial attack. The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a leaving group. In this compound, both chlorine and fluorine can act as leaving groups. Generally, the rate of displacement for halogens in SNAr reactions is F > Cl > Br > I, as the more electronegative atom better stabilizes the transition state. However, the C-F bond is significantly stronger than the C-Cl bond, often making chloride the preferred leaving group under many conditions. d-nb.info

The presence of activating groups, such as the nitrile group, ortho and para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.org In this compound, the nitrile group is positioned to stabilize an attack at the C2 (chloro) position.

Practical applications often involve the displacement of the chlorine atom. For instance, related chlorofluorobenzonitriles are used in halogen exchange (halex) reactions, where chlorine is replaced by fluorine using alkali metal fluorides like potassium fluoride (B91410) (KF) in polar aprotic solvents at high temperatures. google.com While this typically targets a chlorine to be replaced by fluorine, it underscores the viability of the chlorine as a leaving group. Similarly, reactions with other nucleophiles, such as amines or alkoxides, are anticipated to proceed via the SNAr mechanism, targeting the displacement of the chloride. nih.gov

Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr)

Reaction TypeTypical NucleophileTypical SolventGeneral ConditionsLeaving Group
AminationAmmonia (B1221849), Primary/Secondary AminesDMF, DMSO, NMPElevated temperatures, often with a baseChloride
AlkoxylationAlkoxides (e.g., NaOMe, KOtBu)Corresponding Alcohol, THF, DioxaneVaries from room temperature to refluxChloride
Halex ReactionPotassium Fluoride (KF), Cesium Fluoride (CsF)Sulfolane (B150427), DMFHigh temperatures (150-200°C), often with a phase-transfer catalystChloride

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the powerful deactivating effects of its substituents. dalalinstitute.com The nitrile group is a strong deactivator and a meta-director, while the chlorine and fluorine atoms are deactivators but ortho-, para-directors. dalalinstitute.com The cumulative effect is a significant reduction in the ring's nucleophilicity, requiring harsh reaction conditions to proceed.

Directing Effects:

-CN group: Directs incoming electrophiles to the meta position (C4).

-Cl group (at C2): Directs to ortho (C1, C3) and para (C5) positions. These are already substituted.

-F atoms (at C3, C5): Direct to their respective ortho and para positions.

The substitution pattern leaves only the C4 and C6 positions available for substitution. The directing effects are conflicting: the halogens direct towards positions that are already substituted or adjacent to other substituents, while the nitrile group directs towards C4. Therefore, substitution, if it occurs, is most likely to happen at the C4 position.

A relevant example is the nitration of the isomeric 4-chloro-3,5-difluorobenzonitrile (B168964), which proceeds to place a nitro group at the C2 position, ortho to the chlorine and meta to the nitrile group. researchgate.net This reaction requires a mixture of nitric acid and sulfuric acid. researchgate.net Applying this to this compound, nitration would likely yield 2-Chloro-3,5-difluoro-4-nitrobenzonitrile under similarly strong acidic conditions.

The general mechanism for EAS involves two steps:

Attack by Electrophile: The aromatic π-system attacks a strong electrophile (e.g., NO₂⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu This step is typically the rate-determining step and is energetically costly due to the temporary loss of aromaticity. masterorganicchemistry.commsu.edu

Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring the aromatic system. masterorganicchemistry.com

Table 2: Predicted Electrophilic Aromatic Substitution of this compound

ReactionReagentsPredicted Major ProductRequired Conditions
NitrationHNO₃ / H₂SO₄2-Chloro-3,5-difluoro-4-nitrobenzonitrileHarsh, concentrated acids
HalogenationBr₂ / FeBr₃ or Cl₂ / FeCl₃2-Chloro-4-bromo-3,5-difluorobenzonitrileHarsh, Lewis acid catalyst
SulfonationFuming H₂SO₄ (SO₃)3-Chloro-2,6-difluoro-4-cyanobenzenesulfonic acidHarsh, high temperature

Radical Reactions and their Applications

While ionic pathways like SNAr and EAS are common, aromatic compounds can also participate in radical reactions. For this compound, radical pathways could be initiated, for example, by photolysis or with radical initiators, potentially leading to substitution or coupling reactions.

Derivatives of difluorobenzonitriles have been employed in photoredox catalysis. For instance, 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (B8223859) (3DPA2FBN) has been used as an organocatalyst in visible-light-mediated reactions. nih.govtdx.cat While this involves a more complex derivative, it highlights the potential of the difluorobenzonitrile core to participate in electron transfer processes fundamental to radical chemistry.

A potential radical reaction involving this compound itself could be a homolytic cleavage of the C-Cl bond, which is weaker than the C-F and C-C bonds. This would generate an aryl radical. Such radicals are highly reactive intermediates that can be trapped by various reagents or used in cross-coupling reactions. For instance, in reactions analogous to the Sandmeyer reaction, a diazonium salt precursor could be converted to the aryl radical, which then abstracts a halogen from a source like CuCl.

Another possibility is its use in photocarboxylation reactions where a benzylic C-H bond on a substrate is activated by a photocatalyst, and the resulting radical reacts further. nih.gov While this compound does not have a benzylic C-H, it could potentially act as a quencher or sensitizer (B1316253) in such photocatalytic cycles.

Stereochemical Considerations in Reactions Involving this compound

This compound is an achiral molecule. Therefore, stereochemical considerations become relevant when it is used as a substrate in reactions that generate a new stereocenter or when it reacts with a chiral reagent.

An important application is in the synthesis of chiral pharmaceutical intermediates. For example, the nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative), which can then be resolved or used in diastereoselective reactions. Alternatively, a nucleophilic aromatic substitution reaction with a chiral nucleophile would lead to a chiral product.

An example of creating a chiral center involves the reaction of a related benzonitrile (B105546) with a chiral nucleophile. In asymmetric SNAr reactions, organocatalysts derived from cinchonidine (B190817) have been used to achieve enantioselective substitution on aromatic rings with carbon nucleophiles. wikipedia.org A similar strategy could be applied to this compound, where reaction with a prochiral nucleophile in the presence of a chiral catalyst could yield an optically active product.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound are dictated by its electronic structure. The rate of SNAr reactions is highly dependent on the electron-withdrawing power of the substituents and the nature of the leaving group.

Kinetics: The rate of SNAr reactions generally follows a second-order rate law: Rate = k[Aryl Halide][Nucleophile]. The rate constant 'k' is influenced by:

Substituent Effects: The strongly electron-withdrawing -CN and -F groups significantly increase the rate of nucleophilic attack compared to unsubstituted chlorobenzene.

Leaving Group Ability: The C-Cl bond is weaker than the C-F bond, suggesting that chloride would be the kinetically favored leaving group in many substitution reactions. Studies on similar systems, such as 2-chloro-5-nitropyridine, show that the reaction rates are measurable and sensitive to the nucleophile and solvent used. researchgate.net

Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. researchgate.net

Table 3: Factors Influencing Reaction Rates of this compound

FactorInfluence on SNAr RateInfluence on EAS Rate
-CN GroupStrongly Accelerating (Activating)Strongly Decelerating (Deactivating)
-F SubstituentsModerately Accelerating (Activating)Strongly Decelerating (Deactivating)
-Cl SubstituentActs as Leaving GroupStrongly Decelerating (Deactivating)
Solvent Polarity (Aprotic)Generally AcceleratingMinor, depends on specific mechanism

Derivatives and Structural Analogs of 2 Chloro 3,5 Difluorobenzonitrile: Structure Reactivity Relationships

Influence of Halogen Atom Position and Number on Reactivity and Selectivity

The position and type of halogen substituents on the benzonitrile (B105546) ring profoundly influence the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) and electrophilic substitution reactions. Halogens exert a dual electronic effect: a deactivating inductive effect (-I) due to their electronegativity and an electron-donating resonance effect (+R) from their lone pairs. gauthmath.com While the inductive effect generally deactivates the ring towards electrophilic attack, the resonance effect directs incoming electrophiles to the ortho and para positions. gauthmath.comtiwariacademy.comgovtpgcdatia.ac.in

In the context of nucleophilic substitution, the strong electron-withdrawing nature of the nitrile group (-CN) and the fluorine atoms in 2-Chloro-3,5-difluorobenzonitrile activates the ring for attack, especially at positions ortho and para to these activating groups. The relative reactivity of halogens as leaving groups in nucleophilic aromatic substitution typically follows the order F >> Cl > Br > I. nih.gov This is contrary to the trend in alkyl halides and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.

The number of halogen atoms also plays a critical role. Increasing the number of electron-withdrawing halogens generally enhances the ring's susceptibility to nucleophilic attack. However, the position of these halogens dictates the regioselectivity of such reactions. For instance, in 3,4-difluorobenzonitrile (B1296988), the fluorine at the 4-position is preferentially substituted in SNAr reactions due to activation by the para-cyano group. Similarly, for this compound, a nucleophile would preferentially attack the carbon atom at position 5, which is para to the chloro group and ortho to a fluoro group, influenced by the combined electronic effects.

The size of the halogen atom can also affect the reactivity of the benzene (B151609) ring, with reactivity generally decreasing as the size of the halogen increases. libretexts.org This is due to poorer orbital overlap between the larger p-orbitals of heavier halogens (Cl, Br, I) and the 2p-orbital of carbon, which weakens the resonance effect. govtpgcdatia.ac.in

Table 1: Influence of Halogen Properties on Reactivity

Halogen PropertyEffect on Benzonitrile RingInfluence on Reaction TypeExample/Trend
Electronegativity (Inductive Effect)Deactivates the ring towards electrophilic attack. gauthmath.comElectrophilic & Nucleophilic SubstitutionF > Cl > Br > I (strongest deactivation by F)
Resonance EffectDirects incoming electrophiles to ortho and para positions. govtpgcdatia.ac.inElectrophilic SubstitutionIncreases electron density at o,p-positions. gauthmath.com
Leaving Group Ability (SNAr)Activates the ring for nucleophilic attack.Nucleophilic Aromatic SubstitutionF >> Br > Cl >>> I nih.gov
Atomic SizeDecreases reactivity as size increases due to poor orbital overlap. govtpgcdatia.ac.inlibretexts.orgElectrophilic SubstitutionF > Cl > Br > I (most reactive ring with F) libretexts.org

Impact of Other Functional Groups on Molecular Properties and Transformation Pathways

The chemical behavior of this compound is not solely dictated by its halogen atoms but is also significantly modulated by the nitrile (-CN) group and the potential introduction of other functionalities. tutorchase.comlibretexts.org The position of a functional group can influence a molecule's polarity, reactivity, and stability. tutorchase.com

The nitrile group is a strong electron-withdrawing group, which enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. This effect is synergistic with the inductive effects of the fluorine and chlorine atoms. Transformation pathways for the nitrile group itself include reduction to a primary amine (using reagents like lithium aluminum hydride) or hydrolysis to a carboxylic acid, which opens up further synthetic possibilities.

Introducing other functional groups, such as hydroxyl (-OH), amino (-NH2), or alkoxy (-OR), can dramatically alter the molecule's properties and reaction pathways. For example, the synthesis of trisubstituted difluorobenzonitrile ethers via nucleophilic substitution is influenced by the nature of the substituent on the incoming phenoxy moiety. researchgate.net

Hydroxyl (-OH) and Amino (-NH2) Groups: These are activating, ortho-, para-directing groups for electrophilic substitution. If introduced onto the ring, they would increase its electron density and direct subsequent reactions. Amino groups, being basic, can be protonated, which alters their electronic influence. msesupplies.com

Carbonyl Groups (e.g., in aldehydes or ketones): These are deactivating, meta-directing groups. libretexts.org

Carboxyl Groups (-COOH): These groups are deactivating and can participate in esterification or form acid chlorides, providing handles for further derivatization. msesupplies.com

Systematic Synthesis and Characterization of New Halogenated Benzonitrile Derivatives

The synthesis of new halogenated benzonitrile derivatives, including analogs of this compound, often involves multi-step sequences starting from commercially available materials. researchgate.net Key reactions in the synthesis of these compounds include nucleophilic aromatic substitution, diazotization, and halogen exchange (halex) reactions.

A common strategy involves the manipulation of substituents on a pre-existing benzonitrile core. For example, 2,4-dichloro-3,5-difluorobenzoic acid was synthesized from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of nitration, reduction of the nitro group to an amine, and finally, a Sandmeyer-type reaction (diazotization followed by chlorination) to introduce the second chlorine atom. researchgate.net

Another important route is the halogen exchange reaction, where a less reactive halogen (like chlorine) is replaced by fluorine using a fluoride (B91410) salt like KF or CsF in a polar aprotic solvent. epo.org The synthesis of 2-chloro-5,6-difluorobenzonitrile can be achieved by reacting 2,3-difluoro-6-nitrobenzonitrile (B2356266) with a chlorinating agent at high temperatures, replacing the nitro group with chlorine. google.com

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to determine the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively, providing detailed structural information. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the characteristic sharp absorption of the nitrile group (C≡N) around 2230 cm⁻¹. researchgate.netresearchgate.net

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. researchgate.net

Melting Point Analysis: Used to assess the purity of solid compounds. researchgate.net

Table 2: Key Synthetic Reactions for Halogenated Benzonitriles

Reaction TypeDescriptionStarting Material ExampleProduct ExampleReference
Nitration/Reduction/DiazotizationA sequence to introduce halogens or other groups onto an aromatic ring via an amine intermediate.4-chloro-3,5-difluorobenzonitrile2,4-dichloro-3,5-difluorobenzoic acid (after hydrolysis) researchgate.net
Halogen Exchange (Halex)Substitution of one halogen for another, typically chlorine for fluorine, using an alkali metal fluoride.2,4-dichloro-5-fluorobenzonitrile (B139205)2-chloro-4,5-difluorobenzonitrile (B139941)
Nucleophilic Substitution (Denitration)Replacement of a nitro group with a halogen at elevated temperatures.2,3-difluoro-6-nitrobenzonitrile2-chloro-5,6-difluorobenzonitrile google.com
Cyanation (Rosenmund-von Braun)Introduction of a nitrile group by reacting an aryl halide with a cyanide salt, often copper(I) cyanide.4-chloro-2,5-difluoroaniline derivative4-chloro-2,5-difluorobenzonitrile acs.org

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of compounds with their reactivity. daneshyari.com These studies use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to predict reaction rates, equilibrium constants, or other measures of reactivity.

For halogenated benzonitriles, QSRR models can provide insights into how changes in structure affect their chemical behavior. Descriptors used in these studies can include:

Electronic Descriptors: Such as Hammett constants, partial atomic charges, and energies of frontier molecular orbitals (HOMO/LUMO). These describe the electron-donating or -withdrawing capabilities of substituents. researchgate.netnottingham.ac.uk

Steric Descriptors: Like Taft steric parameters or van der Waals radii, which quantify the size and shape of substituents.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure. researchgate.net

Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations, such as dipole moment and polarizability. nih.gov

A study on the gas chromatographic retention indices of 207 halogenated compounds successfully developed QSRR models using descriptors like the number of fluorine atoms and various connectivity indices. researchgate.net While specific QSRR studies focusing solely on the reactivity of this compound are not widely reported, models developed for related halogenated aromatic compounds can offer valuable predictive power. For instance, Hammett-type plots have been used to show correlations between the electronic properties of benzonitrile derivatives and their reaction rates in palladium-catalyzed couplings. researchgate.net Such models are essential for rationally designing new derivatives with desired reactivity profiles for applications in synthesis.

Regioselectivity and Stereoselectivity in the Synthesis of Analogs

When synthesizing analogs of this compound, controlling the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another) is paramount for obtaining the desired product.

Regioselectivity is a major consideration in substitution reactions on the aromatic ring. The inherent electronic properties of the substituents on the benzonitrile ring direct incoming reagents to specific positions. For example, in the functionalization of haloarenes, deprotonative lithiation followed by trapping with electrophiles can be highly regioselective, often dictated by the position of the most acidic proton or by directing groups. organic-chemistry.org Similarly, the regioselectivity of electrophilic halogenation is controlled by the directing effects of existing substituents. organic-chemistry.org In the synthesis of a complex pyrazole (B372694) derivative, a regioselective iodination was a key step, highlighting the importance of controlling reaction conditions to functionalize a specific position on the heterocyclic ring attached to the benzonitrile moiety. acs.org

Stereoselectivity becomes critical when chiral centers are introduced into the molecule. While this compound itself is achiral, its derivatization can create stereocenters. For instance, a cascade reaction involving aryl nitriles, silyldichloromethanes, and chiral tert-butanesulfinylimines has been developed to produce enantioenriched 2-chloro-2-aroylaziridines. nih.gov In this process, the stereochemistry of the final product was controlled by the choice of silyl (B83357) group and the order of reagent addition, demonstrating a highly stereoselective transformation starting from a simple nitrile. nih.gov Similarly, the nucleophilic substitution of this compound with a chiral alcohol or amine would lead to the formation of diastereomeric products, requiring control over the reaction to favor the desired stereoisomer.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2-Chloro-3,5-difluorobenzonitrile?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or halogen exchange reactions. For example:

  • Halogen Exchange : Reacting 3,5-difluorobenzonitrile with a chlorinating agent (e.g., Cl₂ in the presence of a Lewis acid catalyst like FeCl₃) under controlled temperatures (80–120°C) .
  • Multi-Step Synthesis : Starting from fluorinated aniline derivatives, followed by diazotization and Sandmeyer-type reactions to introduce the nitrile group .
    • Key Considerations : Monitor regioselectivity using NMR to confirm substitution patterns.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹⁹F NMR : Distinct signals for fluorine atoms at δ ~-110 ppm (para-F) and δ ~-150 ppm (meta-F) .
  • IR Spectroscopy : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) .
    • X-Ray Crystallography : Single-crystal studies reveal planar aromatic rings with bond angles deviating by <2° from ideal sp² hybridization. Example: Unit cell parameters (monoclinic, P2₁/n) with a = 3.728 Å, b = 10.528 Å, and c = 16.907 Å .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric Effects : The chlorine atom at the 2-position hinders access to the nitrile group, reducing reaction rates in Suzuki-Miyaura couplings.
  • Electronic Effects : Electron-withdrawing fluorine atoms activate the aromatic ring for electrophilic substitution but deactivate it for nucleophilic attacks.
  • Experimental Design : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzonitriles?

  • Case Study : Discrepancies in bond lengths (C-Cl vs. C-F) arise from differing refinement protocols.
  • Resolution :

Validate data using high-resolution synchrotron radiation.

Apply Hirshfeld surface analysis to distinguish static vs. dynamic disorder .

Cross-check with spectroscopic data (e.g., NMR coupling constants).

Q. How can computational modeling predict regioselectivity in further functionalization reactions?

  • Methods :

  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., para to Cl) for nucleophilic attacks.
  • Transition State Modeling : Use Gaussian or ORCA software to simulate reaction pathways for substituent addition.
    • Validation : Compare predicted outcomes with experimental yields (e.g., 84% conversion in NaOH-mediated hydrolysis ).

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Key Issues :

  • Racemization during nitrile hydrolysis.
  • Limited chiral auxiliaries compatible with electron-deficient aromatics.
    • Solutions :
  • Use asymmetric catalysis (e.g., Pd-catalyzed C-H activation with chiral ligands).
  • Employ enzymatic resolution for carboxylate intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.